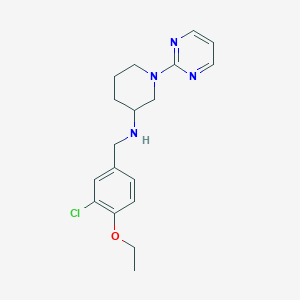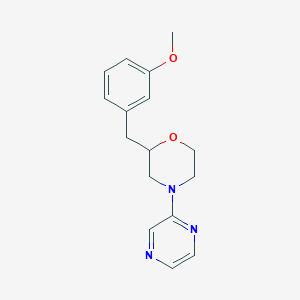![molecular formula C18H23N7O B6047919 4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6047919.png)
4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine, commonly known as PDP, is a synthetic compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and pharmacology.
Mechanism of Action
The exact mechanism of action of PDP is not fully understood. However, it has been proposed that PDP may exert its biological effects by modulating the activity of various enzymes and receptors. For example, PDP has been shown to inhibit the activity of phosphodiesterases, which are enzymes that hydrolyze cyclic nucleotides such as cAMP and cGMP. Inhibition of phosphodiesterases leads to an increase in the levels of cyclic nucleotides, which in turn activates downstream signaling pathways. PDP has also been shown to modulate the activity of GABA receptors, which are ionotropic receptors that mediate inhibitory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
PDP has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been reported to exhibit anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. PDP has also been shown to exhibit anticonvulsant activity by modulating the activity of GABA receptors. In addition, PDP has been reported to exhibit antitumor and antiviral activities by inhibiting the proliferation of cancer cells and viral replication, respectively.
Advantages and Limitations for Lab Experiments
One of the main advantages of PDP is its wide range of biological activities, which makes it a promising candidate for drug discovery and development. PDP is also relatively easy to synthesize and purify, which makes it a suitable compound for laboratory experiments. However, one of the main limitations of PDP is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of PDP. One direction is to investigate its potential applications in the treatment of various diseases, including cancer, viral infections, and neurological disorders. Another direction is to study the structure-activity relationship of PDP and its analogs to identify more potent and selective compounds. Finally, further studies are needed to elucidate the exact mechanism of action of PDP and its potential side effects.
Synthesis Methods
PDP is synthesized by the reaction of 6-(4-(2-pyrazinylcarbonyl)-1-piperazinyl)pyrimidine-4-amine with 1-boc-piperidine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
Scientific Research Applications
PDP has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and pharmacology. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antitumor, and antiviral activities. PDP has also been shown to modulate the activity of various enzymes and receptors, including phosphodiesterases, GABA receptors, and adenosine receptors.
properties
IUPAC Name |
[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O/c26-18(15-13-19-4-5-20-15)25-10-8-24(9-11-25)17-12-16(21-14-22-17)23-6-2-1-3-7-23/h4-5,12-14H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFDHEKIQNHKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6047838.png)
![1-naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone](/img/structure/B6047846.png)
![methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate](/img/structure/B6047850.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B6047853.png)
acetic acid](/img/structure/B6047865.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6047869.png)
![N-[2-(1-adamantyl)ethyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6047872.png)
![N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6047881.png)

![4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6047897.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B6047905.png)

![3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6047935.png)
